N,N-dimethyl-1H-pyrazole-3-sulfonamide
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Overview
Description
N,N-dimethyl-1H-pyrazole-3-sulfonamide is a chemical compound with the molecular formula C5H9N3O2S and a molecular weight of 175.21 g/mol It is characterized by a pyrazole ring substituted with a sulfonamide group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrazole-3-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds or through 1,3-dipolar cycloaddition reactions . These methods are favored for their efficiency in producing highly substituted pyrazoles. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance atomic efficiency and reduce waste . These methods align with green chemistry principles, utilizing metal-free and solvent-free reactions where possible to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N,N-dimethyl-1H-pyrazole-3-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase isoenzymes, which play a role in various physiological processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1H-pyrazole-3-sulfonamide
- N-methyl-1H-pyrazole-3-sulfonamide
- 1H-pyrazole-3,4-dicarboxamide
Uniqueness
N,N-dimethyl-1H-pyrazole-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group on the nitrogen atom enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C5H9N3O2S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
N,N-dimethyl-1H-pyrazole-5-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-4-6-7-5/h3-4H,1-2H3,(H,6,7) |
InChI Key |
LFSGXUZGLGDOQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=NN1 |
Origin of Product |
United States |
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